molecular formula C13H18N2O2S B6898800 3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide

3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide

Cat. No.: B6898800
M. Wt: 266.36 g/mol
InChI Key: UTDFQNKSVYBLNS-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is a compound that features a morpholine ring substituted with a cyclopropyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of the morpholine derivative with thiophen-3-ylmethyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring may interact with biological receptors or enzymes, leading to modulation of their activity. The cyclopropyl group can enhance the compound’s binding affinity and stability, while the morpholine ring may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and morpholine ring in a single molecule allows for diverse interactions and applications that are not commonly found in other compounds.

Properties

IUPAC Name

3-cyclopropyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-13(14-7-10-3-6-18-9-10)15-4-5-17-8-12(15)11-1-2-11/h3,6,9,11-12H,1-2,4-5,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDFQNKSVYBLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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